4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine
Overview
Description
4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine is an organic compound with a unique structure that combines a pyrazole ring with a phenylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Coupling with Phenylamine: The final step involves coupling the pyrazole derivative with phenylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory responses or modulate receptors in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(2-Methoxyethyl)-1H-pyrazol-3-yl]-phenylamine
- 4-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-phenylamine
- 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-benzylamine
Uniqueness
4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the methoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[1-(2-methoxyethyl)pyrazol-4-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-16-7-6-15-9-11(8-14-15)10-2-4-12(13)5-3-10/h2-5,8-9H,6-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFHMSJWTYBKBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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